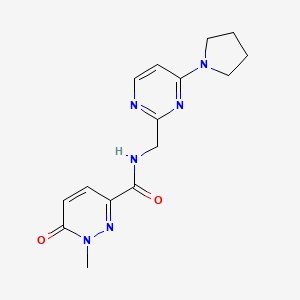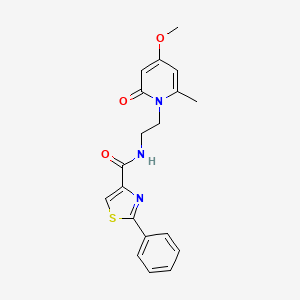![molecular formula C16H27NO4 B2916535 (1R,8S,9S,10S)-10-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[6.2.0]decane-9-carboxylic acid CAS No. 2503155-92-6](/img/structure/B2916535.png)
(1R,8S,9S,10S)-10-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[6.2.0]decane-9-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,8S,9S,10S)-10-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[6.2.0]decane-9-carboxylic acid is a useful research compound. Its molecular formula is C16H27NO4 and its molecular weight is 297.395. The purity is usually 95%.
BenchChem offers high-quality (1R,8S,9S,10S)-10-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[6.2.0]decane-9-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,8S,9S,10S)-10-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[6.2.0]decane-9-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Conformationally Constrained Dipeptide Surrogates
Research into conformationally constrained dipeptide surrogates, such as 4-aryl indolizidin-9-one amino acids, involves complex synthetic routes that may share similarities with the synthesis and applications of the chemical . These surrogates are valuable for studying conformation-activity relationships in biologically active peptides, highlighting the compound's relevance in medicinal chemistry and drug design. The synthesis process, including conjugate addition and lactam cyclization, demonstrates the compound's potential in creating novel dipeptide surrogates for biological research (Cluzeau & Lubell, 2004).
Environmentally Friendly Synthesis of Poly(ester urethanes)
The compound's structural elements find use in developing nonisocyanate-based poly(ester urethanes) from renewable resources. This innovative approach underlines the potential of such compounds in creating environmentally friendly materials with tunable properties. The synthesis of poly(1,10-bis(hydroxyethyloxycarbonylamino) decane-co-dicarboxylic acid) (PBDA) exemplifies the broader applicability of similar chemical structures in sustainable chemistry and engineering (Wang et al., 2016).
Advanced Organic Synthesis Techniques
The compound is likely involved in advanced organic synthesis techniques, such as those used in the stereoselective construction of the dicyclopenta[a,d]cyclooctene core, which is crucial for the synthesis of ceroplastin sesterterpenes. Such research showcases the compound's role in intricate synthetic strategies that are essential for producing complex molecular architectures found in natural products (Paquette, Liang, & Wang, 1996).
Synthesis of Constrained Peptidomimetics
The efficient synthesis of constrained peptidomimetics, such as 2-oxo-3-(N-9-fluorenyloxycarbonylamino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid from pyroglutamic acid, underscores the relevance of the compound in designing rigid dipeptide mimetics. These mimetics are crucial for structure-activity studies in peptide-based drug discovery, highlighting the compound's importance in pharmaceutical research (Mandal et al., 2005).
Novel Synthetic Pathways
Research into new derivatives of bicyclo[4,2,1]nonane and related chemical structures demonstrates the potential of the compound in uncovering novel synthetic pathways. These studies contribute to our understanding of complex chemical reactions and provide insights into new methods for synthesizing highly functionalized organic molecules, which can have wide-ranging applications in organic synthesis and material science (Carruthers & Qureshi, 1970).
特性
IUPAC Name |
(1R,8S,9S,10S)-10-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[6.2.0]decane-9-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO4/c1-16(2,3)21-15(20)17-13-11-9-7-5-4-6-8-10(11)12(13)14(18)19/h10-13H,4-9H2,1-3H3,(H,17,20)(H,18,19)/t10-,11+,12-,13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQQGXIHEJNIJD-RNJOBUHISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2CCCCCCC2C1C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1[C@@H]2CCCCCC[C@@H]2[C@@H]1C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,8S,9S,10S)-10-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[6.2.0]decane-9-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

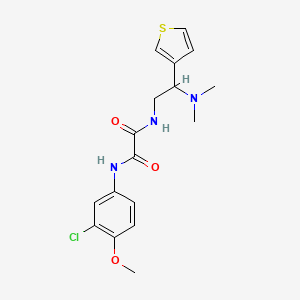
![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2916456.png)
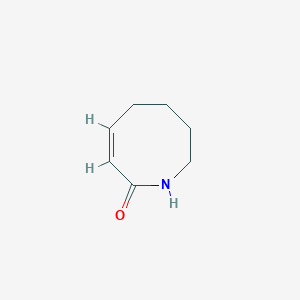
![9-Methyl-3,4-dihydro-1H-benzo[b]azepine-2,5-dione](/img/structure/B2916459.png)
![(E)-ethyl 1-butyl-2-((2-ethoxy-1-naphthoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2916460.png)


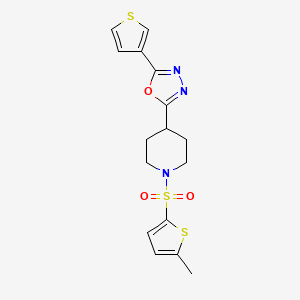
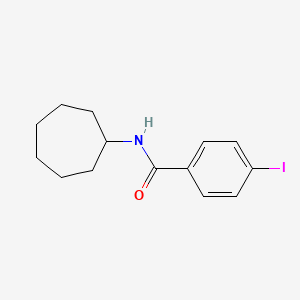
![1'-(2-Fluorobenzoyl)spiro[2-benzofuran-3,3'-piperidine]-1-one](/img/structure/B2916467.png)
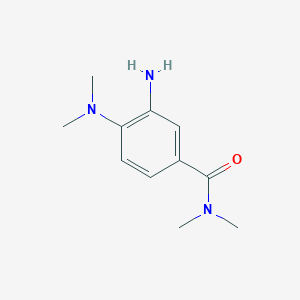
![(2E)-2-({[(4-chlorophenyl)methyl]amino}methylidene)-3,4-dihydro-2H-1,4-benzothiazin-3-one](/img/structure/B2916472.png)
